Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate is a synthetic organic compound with a complex structure. It is characterized by the presence of an ethyl ester group, an amino group, and a substituted benzoate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 4-aminobenzoate and cyclopentylamine.
Formation of Intermediate: The initial step involves the reaction of ethyl 4-aminobenzoate with a suitable protecting group to protect the amino functionality.
Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with cyclopentylamine in the presence of a coupling agent like carbodiimide to form the desired amide bond.
Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog with similar ester and amino functionalities but lacking the cyclopentylamino group.
Cyclopentylamine: A component of the compound, used in various synthetic applications.
Uniqueness
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various chemical reactions and applications in research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 3-amino-4-[2-(cyclopentylcarbamoylamino)ethylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-24-16(22)12-7-8-15(14(18)11-12)19-9-10-20-17(23)21-13-5-3-4-6-13/h7-8,11,13,19H,2-6,9-10,18H2,1H3,(H2,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVOMCUVFIYCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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